molecular formula C19H21BrO2 B12593480 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene CAS No. 649724-44-7

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene

Cat. No.: B12593480
CAS No.: 649724-44-7
M. Wt: 361.3 g/mol
InChI Key: JSXLDOGWYATPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-methoxyethyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form fluorene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: New fluorene derivatives with different functional groups.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of OLEDs and OPVs due to its photophysical properties.

    Photochemistry: Studied for its light-absorbing and emitting characteristics.

Biology and Medicine

    Fluorescent Probes: Potential use in biological imaging due to its fluorescence.

    Drug Development: Investigated for its potential as a building block in pharmaceutical compounds.

Industry

    Materials Science: Used in the synthesis of polymers and other advanced materials.

    Chemical Sensors: Employed in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene in its applications is primarily based on its ability to absorb and emit light. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The methoxyethyl groups enhance its solubility and processability.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(2-methoxyethyl)-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-9,9-dimethyl-9H-fluorene: Similar structure but with different substituents, affecting its physical and chemical properties.

Uniqueness

2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is unique due to the presence of both bromine and methoxyethyl groups, which confer specific reactivity and solubility properties, making it suitable for a wide range of applications in organic electronics and materials science.

Properties

CAS No.

649724-44-7

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

IUPAC Name

2-bromo-9,9-bis(2-methoxyethyl)fluorene

InChI

InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3

InChI Key

JSXLDOGWYATPTP-UHFFFAOYSA-N

Canonical SMILES

COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.